molecular formula C8H11Cl2N5 B1478205 [1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride CAS No. 1949816-01-6

[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride

Cat. No.: B1478205
CAS No.: 1949816-01-6
M. Wt: 248.11 g/mol
InChI Key: QSZVGTMOPALGST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride is a useful research compound. Its molecular formula is C8H11Cl2N5 and its molecular weight is 248.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Applications

A study by Prakash et al. (2011) demonstrated the utility of related compounds in antimicrobial applications. They synthesized a series of compounds through oxidative cyclization, showing potent antimicrobial activities. This research underscores the potential of such chemical structures in developing new antimicrobial agents.

Catalytic Activity in Synthesis

R. Sole et al. (2019) investigated novel ruthenium(II) complexes with tridentate ligands for their catalytic activity, particularly in the hydrogenation of ketones and aldehydes. These findings suggest that derivatives of the compound can serve as effective catalysts in organic synthesis, opening pathways to more efficient chemical processes.

Anticonvulsant Potential

Pandey and Srivastava (2011) explored Schiff bases of 3-aminomethyl pyridine for anticonvulsant activity, highlighting the compound's utility in medicinal chemistry research focused on neurological conditions.

Material Science and Molecular Engineering

The work by Xiuli You and Zhenhong Wei (2014) on multidentate ligands for constructing dinuclear copper(II) and iron(III) complexes illustrates the compound's relevance in material science and molecular engineering. Such research offers insights into the design of novel materials with specific magnetic and electrochemical properties.

Antiosteoclastic Activity

A study by G. S. Reddy et al. (2012) on a new family of boronates demonstrated moderate to high antiosteoclast and osteoblast activity. This application is crucial for research in bone health and osteoporosis treatments.

Properties

IUPAC Name

(1-pyridin-4-yltriazol-4-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5.2ClH/c9-5-7-6-13(12-11-7)8-1-3-10-4-2-8;;/h1-4,6H,5,9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSZVGTMOPALGST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1N2C=C(N=N2)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride
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[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride
Reactant of Route 3
[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride
Reactant of Route 4
[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride
Reactant of Route 5
[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride
Reactant of Route 6
Reactant of Route 6
[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.